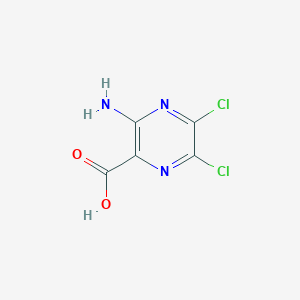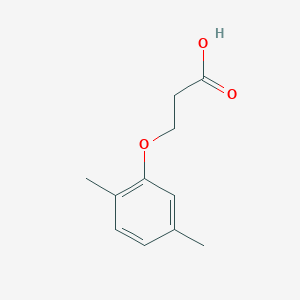
3-(2,5-二甲基-苯氧基)-丙酸
描述
3-(2,5-Dimethyl-phenoxy)-propionic acid is a chemical compound that belongs to the class of phenoxypropionic acids. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of 3-(2,5-Dimethyl-phenoxy)-propionic acid.
Synthesis Analysis
The synthesis of related phenoxypropionic acids often involves multi-step chemical reactions starting from simple precursors. For instance, the synthesis of sex pheromones for pine sawflies, which are structurally similar to 3-(2,5-Dimethyl-phenoxy)-propionic acid, was achieved starting from (S)-malic acid and involved a tandem ester reduction-epoxide formation-reductive epoxide-opening reaction protocol . This suggests that a similar approach could potentially be applied to synthesize 3-(2,5-Dimethyl-phenoxy)-propionic acid.
Molecular Structure Analysis
The molecular structure of phenoxypropionic acids has been determined using crystallography. For example, the crystal structure of 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid was solved by direct methods and showed that the molecules form hydrogen-bonded cyclic dimers with a synplanar-synplanar side-chain conformation . This information can be extrapolated to predict that 3-(2,5-Dimethyl-phenoxy)-propionic acid may also form similar hydrogen-bonded dimers and possess a specific conformation that influences its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of phenoxypropionic acids can be complex. For instance, the oxidation of the methyl ester of a related compound led to the formation of phenoxyl radicals, which underwent dimerization, cross-recombination, and disproportionation . This indicates that 3-(2,5-Dimethyl-phenoxy)-propionic acid could also participate in various chemical reactions, particularly oxidation processes that may yield a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxypropionic acids are influenced by their molecular structure. The crystal structure analysis of related compounds provides insights into their density, melting points, and molecular conformations . The synthesis of 3-hydroxy-2,2-dimethylpropionic acid, a compound with a similar alkyl chain, was described and characterized by IR spectroscopy and melting point determination . These methods could be applied to determine the physical and chemical properties of 3-(2,5-Dimethyl-phenoxy)-propionic acid.
科学研究应用
抗肿瘤活性
3-(2,5-二甲基-苯氧基)-丙酸衍生物的一个显着应用是在癌症治疗领域。苯氧基丙酸衍生物 XK469 和 SH80 已证明具有根除对常见抗肿瘤剂具有抗性的恶性细胞类型的能力。这些化合物对 L1210 白血病细胞有效,导致 G2-M 阻滞并诱导自噬而不是凋亡 (Kessel、Reiners、Hazeldine、Polin 和 Horwitz,2007)。
化学合成和生化研究
相关化合物的合成及其生化性质已得到广泛研究。例如,3-羟基-2,2-二甲基-丙酸的合成,其与 3-(2,5-二甲基-苯氧基)-丙酸具有结构相似性,是通过酯化-氧化-水解方法相结合实现的 (洪哲,2000)。此外,对 3-锗基-3,3-二甲基丙酸衍生物的研究提供了对其晶体结构和键合几何形状的见解,这对于了解其化学行为很有价值 (Parvez、Khosa、Mazhar、Ali 和 Sohail,2005)。
生物活性
该化合物还表现出各种生物活性。例如,发现 3-羟基丙酸(与 3-(2,5-二甲基-苯氧基)-丙酸相关的化合物)对植物寄生线虫根结线虫具有选择性杀线虫活性。这一发现为农业和害虫控制开辟了潜在的应用 (施瓦茨、科普克、韦伯、斯特纳和安克,2004)。
微生物生产
有趣的是,有研究微生物生产 3-羟基丙酸,表明具有生物技术应用的潜力。已发现酵母菌菌株汉逊酵母菌具有大量生产该化合物的能力 (李、王、董和李,2019)。
材料科学应用
在材料科学中,与 3-(2,5-二甲基-苯氧基)-丙酸密切相关的苯乙酸已被用作可再生结构单元,以增强分子对苯并恶嗪环形成的反应性。该应用证明了这些化合物在为各种用途创造生物基材料方面的潜力 (特雷霍-马钦、维奇、普乔特和昆塔纳,2017)。
安全和危害
The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Safety precautions include washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if skin irritation occurs .
属性
IUPAC Name |
3-(2,5-dimethylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFRUATQLBSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324908 | |
| Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethyl-phenoxy)-propionic acid | |
CAS RN |
4673-48-7 | |
| Record name | 4673-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dimethylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





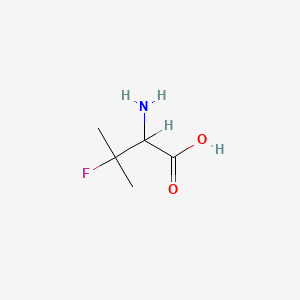
![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)
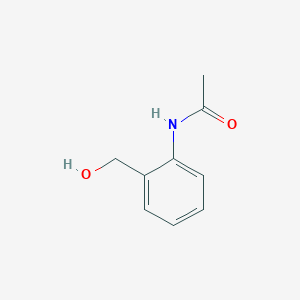
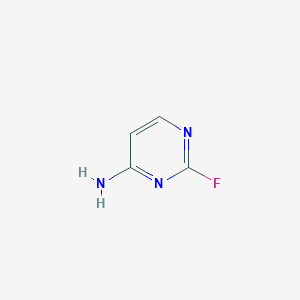


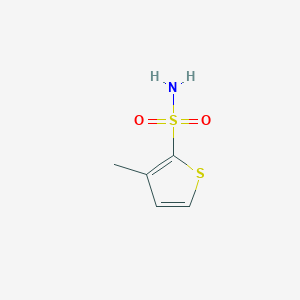
![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)



